5'-O-DMT-N2-DMF-guanosine
Description
Overview of Guanosine (B1672433) Modifications for Synthetic Applications
Guanosine, due to the presence of an exocyclic amino group and a lactam function, is susceptible to modification during oligonucleotide synthesis. nih.govresearchgate.net While the exocyclic amino group of guanosine has low basicity, its protection is often necessary to improve solubility in the solvents used for synthesis, such as acetonitrile (B52724). wikipedia.org
A variety of protecting groups have been developed for the exocyclic amino group of guanosine. Standard protection schemes often employ an isobutyryl (iBu) group. wikipedia.orgharvard.edu However, the removal of the iBu group can be slow. atdbio.com To facilitate a more rapid deprotection process under milder conditions, alternative protecting groups have been introduced. harvard.edu Among the most popular of these labile protecting groups is the dimethylformamidine (dmf) group. harvard.eduatdbio.com The use of N2-dimethylformamidine (dmf) protected guanosine allows for deprotection in a significantly shorter time. atdbio.comsigmaaldrich.com This is particularly advantageous for the synthesis of oligonucleotides containing chemically sensitive modifications. atdbio.com
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C34H36N6O7 |
|---|---|
Molecular Weight |
640.7 g/mol |
IUPAC Name |
N'-[9-[(2R,3R,4S,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-3,4-dihydroxyoxolan-2-yl]-6-oxo-5H-purin-2-yl]-N,N-dimethylmethanimidamide |
InChI |
InChI=1S/C34H36N6O7/c1-39(2)19-36-33-37-30-27(31(43)38-33)35-20-40(30)32-29(42)28(41)26(47-32)18-46-34(21-8-6-5-7-9-21,22-10-14-24(44-3)15-11-22)23-12-16-25(45-4)17-13-23/h5-17,19-20,26-29,32,41-42H,18H2,1-4H3/b36-19+/t26-,27?,28-,29-,32-/m1/s1 |
InChI Key |
FWBIVABFLXJWQH-NXKHUQPWSA-N |
Isomeric SMILES |
CN(C)/C=N/C1=NC(=O)C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Canonical SMILES |
CN(C)C=NC1=NC(=O)C2C(=N1)N(C=N2)C3C(C(C(O3)COC(C4=CC=CC=C4)(C5=CC=C(C=C5)OC)C6=CC=C(C=C6)OC)O)O |
Origin of Product |
United States |
Chemical Profile of 5 O Dmt N2 Dmf Guanosine
The compound 5'-O-DMT-N2-DMF-guanosine is a specifically modified guanosine (B1672433) nucleoside designed for use in phosphoramidite-based oligonucleotide synthesis. The modifications, a 5'-O-dimethoxytrityl (DMT) group and an N2-dimethylformamidine (DMF) group, serve as crucial protecting groups during the synthetic process.
| Property | Value |
| IUPAC Name | N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-hydroxy-3-methoxyoxolan-2-yl]-6-oxo-1H-purin-2-yl]-2-methylpropanamide |
| CAS Number | 126922-60-9 biosynth.com |
| Molecular Formula | C34H36N6O7 biosynth.com |
| Molecular Weight | 640.69 g/mol biosynth.com |
Synthesis and Purification
The preparation of 5'-O-DMT-N2-DMF-guanosine involves a multi-step process that begins with the native guanosine (B1672433) nucleoside. The key steps include the selective protection of the functional groups to ensure that reactions occur at the desired positions.
The synthesis generally proceeds as follows:
Protection of the 5'-hydroxyl group: The 5'-hydroxyl group of guanosine is selectively reacted with 4,4'-dimethoxytrityl chloride (DMT-Cl) in the presence of a base like pyridine. atdbio.com This reaction attaches the acid-labile DMT group to the 5' position. atdbio.comwikipedia.org
Protection of the N2-amino group: The exocyclic amino group at the N2 position of the guanine (B1146940) base is then protected. To introduce the dimethylformamidine (DMF) group, the DMT-protected guanosine is reacted with N,N-dimethylformamide dimethyl acetal. nih.gov
Purification: After the protection steps, the resulting this compound is purified, typically using silica (B1680970) gel column chromatography to isolate the desired product from reaction byproducts and unreacted starting materials. atdbio.com
This protected nucleoside is then ready for the subsequent phosphitylation step to create the phosphoramidite (B1245037) monomer used in automated oligonucleotide synthesizers. atdbio.com
Applications of 5 O Dmt N2 Dmf Guanosine in Advanced Nucleic Acid Synthesis Research
Automated Solid-Phase Synthesis of Oligodeoxyribonucleotides and Oligoribonucleotides
5'-O-DMT-N2-DMF-guanosine is a key building block in the automated solid-phase synthesis of oligonucleotides, the predominant method for creating custom sequences of DNA and RNA. wikipedia.org The synthesis process is a cyclical reaction that sequentially adds nucleotide building blocks to a growing chain attached to a solid support, such as controlled pore glass (CPG). wikipedia.orgatdbio.com
The 5'-O-DMT group is an acid-labile protecting group essential for the 3'-to-5' direction of synthesis. wikipedia.org It protects the 5'-hydroxyl group of the guanosine (B1672433) phosphoramidite (B1245037), preventing unwanted side reactions during the coupling step. wikipedia.org After each successful coupling, the DMT group is removed with a weak acid, creating a free 5'-hydroxyl group ready for the next nucleotide addition. umich.edu This process is fully automated, allowing for the rapid and efficient synthesis of oligonucleotides. wikipedia.org
A significant advantage of using the N2-DMF protecting group on the guanine (B1146940) base is the faster deprotection kinetics compared to traditional protecting groups like isobutyryl (ibu). The DMF group can be rapidly removed under milder basic conditions, which is particularly beneficial for the synthesis of guanine-rich sequences that are prone to incomplete deprotection and aggregation. atdbio.com This leads to higher purity of the final oligonucleotide product.
Optimization of Coupling Efficiency in Automated Synthesizers
Several factors can be adjusted to improve coupling efficiency. The use of anhydrous acetonitrile (B52724) as the solvent for the phosphoramidite is critical to prevent moisture-induced degradation. The coupling time can also be optimized, with typical times ranging from 30 to 45 seconds when using an activator like 0.25 M tetrazole. For particularly difficult sequences, strategies such as "double coupling," where the coupling step is repeated, or using an increased concentration of the phosphoramidite can significantly improve the yield of the full-length product. The choice of activator can also play a role, with reagents like 5-ethylthio-1H-tetrazole being used for efficient phosphoramidite activation.
| Parameter | Standard Condition | Optimized Condition for Difficult Sequences |
| Solvent | Anhydrous Acetonitrile | Anhydrous Acetonitrile |
| Activator | 0.25 M Tetrazole | 5-Ethylthio-1H-tetrazole |
| Coupling Time | 30-45 seconds | ≤ 30 seconds |
| Amidite Stoichiometry | Standard | Double coupling or 2-3 equivalents of amidite |
| Oxidizer | Standard Iodine Solution | Low-concentration iodine (0.02 M) to reduce depurination risk |
This table provides a summary of typical and optimized conditions for the coupling of this compound in automated oligonucleotide synthesis.
Incorporation into Modified Oligonucleotides for Structural and Mechanistic Investigations in Molecular Biology
The ability to introduce modified nucleosides into DNA and RNA is essential for a wide range of studies in molecular biology. This compound serves as a versatile starting point for the synthesis of oligonucleotides containing specific modifications at the guanine base. These modified oligonucleotides are used to investigate DNA and RNA structure, protein-nucleic acid interactions, and the mechanisms of DNA repair and replication.
Synthesis of DNA/RNA Containing Site-Specific Guanosine Modifications
The N2 position of guanine is a common site for modification. By using a phosphoramidite building block like this compound, researchers can incorporate guanosine analogs with specific functional groups at this position. nih.gov For example, tethers with reactive groups can be introduced at the N2 position to allow for cross-linking studies with proteins or other nucleic acids. nih.gov This approach is valuable for mapping the binding sites of proteins on DNA and RNA and for elucidating the three-dimensional structures of nucleic acid-protein complexes. nih.gov
Furthermore, the use of the DMF protecting group is compatible with a variety of other modified phosphoramidites, allowing for the creation of oligonucleotides with multiple types of modifications. thermofisher.com This flexibility is crucial for constructing complex molecular tools for detailed structural and mechanistic studies. The synthesis of oligonucleotides containing modified bases like 8-aza-7-deaza-guanosine can also be achieved using appropriately derivatized phosphoramidites.
| Modification Type | Research Application |
| N2-Alkylamine Tethers | Probing DNA-protein interactions through cross-linking. nih.govglenresearch.com |
| Isotopically Labeled Guanosine | NMR studies of nucleic acid structure and dynamics. silantes.com |
| Fluorescent Guanosine Analogs | FRET-based studies of nucleic acid conformation and interactions. |
| 8-Aza-7-deaza-guanosine | Investigating the role of the N7 atom of guanine in biological processes. |
This table illustrates some of the site-specific guanosine modifications enabled by the use of this compound and their applications in molecular biology.
Development of Nucleic Acid Probes and Conjugates for Biochemical and Biophysical Studies
Oligonucleotides synthesized with this compound are fundamental to the development of nucleic acid probes and conjugates. These tools are widely used in a variety of biochemical and biophysical assays, including PCR, DNA sequencing, and fluorescence in situ hybridization (FISH). The ability to incorporate modifications allows for the creation of probes with enhanced properties, such as increased stability, specific labeling, and improved detection sensitivity. thermofisher.com
The N2-DMF protecting group is advantageous because its mild deprotection conditions are compatible with many of the sensitive molecules that are conjugated to oligonucleotides, such as fluorescent dyes and quenchers. atdbio.com This allows for the reliable synthesis of highly functionalized probes for a range of applications. For example, oligonucleotides can be modified with biotin (B1667282) for affinity purification or with fluorescent dyes for use as molecular beacons or TaqMan probes.
Contributions to Methodologies in Genetic Engineering and Advanced Molecular Biology Tools
The reliable and efficient synthesis of high-quality oligonucleotides is a cornerstone of modern genetic engineering and molecular biology. researchgate.net this compound contributes to these fields by enabling the production of primers for PCR and DNA sequencing, as well as the assembly of synthetic genes. The use of the DMF protecting group helps to minimize the risk of depurination, the loss of the purine (B94841) base from the DNA backbone, which can be a problem during the acidic detritylation step of oligonucleotide synthesis. glenresearch.com Depurination leads to chain cleavage and the accumulation of truncated products, reducing the yield of the desired full-length oligonucleotide. glenresearch.com By stabilizing the glycosidic bond, the electron-donating DMF group makes the guanosine less susceptible to depurination compared to when electron-withdrawing acyl protecting groups are used. glenresearch.com
This improved stability is particularly important for the synthesis of long oligonucleotides, which are required for gene synthesis and other advanced applications. umich.edu The ability to synthesize high-fidelity DNA and RNA sequences is essential for a wide range of techniques, from CRISPR-based gene editing to the development of nucleic acid-based therapeutics like antisense oligonucleotides and small interfering RNAs (siRNAs). researchgate.net
Research Directions and Methodological Innovations in Guanosine Analog Chemistry
Exploration of Novel N2-Guanosine Protecting Groups for Specialized Oligonucleotide Applications
The N2-exocyclic amine of guanosine (B1672433) is a primary site for potential side reactions during oligonucleotide synthesis. Therefore, its effective protection is crucial for achieving high-yield and high-fidelity synthesis. The dimethylformamidine (DMF) group, as utilized in 5'-O-DMT-N2-DMF-guanosine, has been a workhorse for this purpose. Its utility stems from its straightforward introduction and its lability under the basic conditions used for the final deprotection of the synthetic oligonucleotide.
However, the demands of specialized applications, such as the synthesis of long oligonucleotides or those containing sensitive modified bases, have spurred the exploration of novel N2-protecting groups. The limitations of the DMF group, such as potential side reactions during prolonged synthesis cycles, have prompted researchers to seek alternatives with improved stability and cleavage properties.
A significant area of research focuses on developing protecting groups that offer enhanced stability during the iterative steps of solid-phase synthesis while still being removable under mild conditions to preserve the integrity of the final oligonucleotide product. For instance, more sterically hindered formamidine (B1211174) derivatives have been investigated to provide greater stability.
Another avenue of exploration involves the development of N2-protecting groups that are orthogonal to the standard deprotection conditions. This would allow for selective deprotection of the N2-amine on the solid support, enabling site-specific modification of the guanine (B1146940) base post-synthesis. Such strategies are invaluable for creating oligonucleotides with unique functionalities for applications in diagnostics and as research tools.
Recent innovations have also seen the introduction of photolabile or enzymatically cleavable protecting groups at the N2 position. These groups offer the ability to deprotect the guanine amine under highly specific and mild conditions, which is particularly advantageous for the synthesis of oligonucleotides intended for biological applications where exposure to harsh chemicals is undesirable.
The table below summarizes some of the novel N2-protecting groups for guanosine and their potential advantages over the standard DMF group.
| Protecting Group | Key Features and Advantages | Specialized Applications |
| Di-n-butylformamidine | Increased steric hindrance leading to greater stability during synthesis. | Synthesis of long-chain oligonucleotides. |
| Nitrophenylethyl (NPE) | Removable under non-basic conditions, offering orthogonality. | Post-synthesis modification on solid support. |
| Photolabile groups | Cleavable with light, avoiding chemical reagents. | Synthesis of sensitive oligonucleotides for biological assays. |
| Enzyme-cleavable groups | Highly specific cleavage under physiological conditions. | In vivo applications and pro-drug strategies. |
Strategies for Incorporating Other Modified Guanosine Derivatives into Nucleic Acids
The ability to incorporate modified guanosine derivatives into nucleic acids is crucial for a wide range of applications, from studying DNA-protein interactions to developing novel therapeutic agents. The synthesis of the corresponding phosphoramidite (B1245037) building blocks, analogous to this compound, is the primary strategy for their site-specific incorporation during automated solid-phase synthesis.
One important class of modified guanosine analogs are those with modifications at the C8 position. For example, 8-bromoguanosine (B14676) can be used as a precursor to introduce various functionalities through post-synthetic modifications, such as Suzuki-Miyaura cross-coupling reactions. nih.govacs.org This allows for the introduction of a wide array of chemical groups, including fluorescent labels and potential therapeutic moieties. The synthesis of the phosphoramidite of such a C8-modified guanosine requires careful protection of the exocyclic amine and the hydroxyl groups to ensure efficient coupling during oligonucleotide synthesis.
Fluorescent guanosine analogs are another critical tool for studying nucleic acid structure and function. By replacing a natural guanosine with a fluorescent analog, researchers can probe local environmental changes within a DNA or RNA duplex. The synthesis of these analogs in a phosphoramidite form enables their direct incorporation into oligonucleotides at specific positions. capes.gov.br
Furthermore, the incorporation of guanosine derivatives with therapeutic potential is a major focus of drug development. These can include analogs designed to have enhanced binding affinity to target sequences or to carry cytotoxic payloads. The chemical strategies for synthesizing the phosphoramidites of these complex molecules often require multi-step procedures with careful optimization of reaction conditions to achieve good yields and purity. nih.gov
The following table provides examples of modified guanosine derivatives and the primary strategies for their incorporation into nucleic acids.
| Modified Guanosine Derivative | Modification | Incorporation Strategy |
| C8-Aryl-guanosine | Aryl group at the C8 position | Synthesis of the corresponding phosphoramidite and incorporation via automated solid-phase synthesis. nih.govacs.org |
| Fluorescent Guanosine Analog | Intrinsic fluorophore replacing the guanine base | Synthesis of the fluorescent nucleoside followed by conversion to a phosphoramidite for solid-phase synthesis. capes.gov.br |
| N2-Thioalkyl-guanosine | Thioalkyl tether at the N2 position | Direct incorporation using a pre-synthesized phosphoramidite of the modified guanosine. nih.gov |
| Guanosine-Drug Conjugate | Covalent attachment of a therapeutic agent | Can be incorporated via a modified phosphoramidite or through post-synthetic conjugation to a reactive handle. |
Development of Alternative Linker and Functionalization Strategies for Synthesized Nucleic Acids
The functionalization of synthetic nucleic acids is essential for a vast array of applications, including diagnostics, therapeutics, and nanotechnology. While the incorporation of modified nucleosides provides one route to functionalization, the development of novel linker and post-synthetic modification strategies offers greater flexibility and access to a wider range of chemical diversity.
Post-synthetic modification is a powerful approach where a reactive group is incorporated into the oligonucleotide during synthesis, which is then used to attach a desired molecule after the oligonucleotide has been synthesized and deprotected. The N2 position of guanine, often protected by the DMF group, can be a target for such modifications after deprotection. For instance, selective functionalization at the N2-position of guanine can be achieved through reductive amination. researchgate.net
Alternative linker technologies are also being actively developed to facilitate the conjugation of various molecules to oligonucleotides. These linkers can be incorporated at the 5' or 3' terminus, or internally within the sequence. Cleavable linkers, which can be broken under specific conditions (e.g., light, pH change, or enzymatic activity), are of particular interest for drug delivery applications, allowing for the release of a therapeutic payload at a target site. nih.govcreative-biogene.comnih.govbiosearchtech.commdpi.com
The development of "click chemistry," such as the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), has revolutionized the functionalization of nucleic acids. By incorporating an azide (B81097) or alkyne-modified nucleoside into an oligonucleotide, a wide variety of molecules can be efficiently and specifically attached post-synthetically. This has been applied to attach fluorophores, biotin (B1667282), peptides, and other functionalities.
The table below highlights some alternative linker and functionalization strategies for synthesized nucleic acids.
| Strategy | Description | Example Application |
| Post-Synthetic Modification at N2-Guanine | Chemical modification of the deprotected N2-amine of guanine residues within a synthesized oligonucleotide. researchgate.net | Attachment of labels or cross-linking agents. |
| Cleavable Linkers | Incorporation of linkers that can be cleaved under specific stimuli (e.g., pH, light, enzymes). nih.govcreative-biogene.comnih.govbiosearchtech.commdpi.com | Controlled release of therapeutic agents. |
| Click Chemistry | Use of bioorthogonal reactions, such as CuAAC, to conjugate molecules to oligonucleotides containing azide or alkyne handles. | Efficient labeling with fluorophores, peptides, or drugs. |
| Convertible Nucleosides | Incorporation of a nucleoside that can be chemically transformed into a different modified base after synthesis. nih.gov | Introduction of modifications that are not stable to synthesis conditions. |
Advancements in Solution-Phase Versus Solid-Phase Synthesis of Complex Nucleic Acid Structures
The chemical synthesis of oligonucleotides is predominantly carried out using solid-phase synthesis (SPS) on controlled pore glass (CPG) or polystyrene supports. atdbio.comgilson.com This method, for which building blocks like this compound are designed, offers significant advantages in terms of automation, ease of purification, and the ability to drive reactions to completion using excess reagents. biotage.co.jp SPS is well-suited for the routine synthesis of standard and many modified oligonucleotides on a small to medium scale.
However, the synthesis of highly complex nucleic acid structures, such as very long oligonucleotides or those with multiple, dense modifications, can present challenges for SPS. lubio.chsusupport.com These challenges include decreased coupling efficiency, steric hindrance on the solid support, and the accumulation of side products.
In recent years, there has been a renewed interest in solution-phase synthesis (SPS) as a potential alternative for the large-scale production of therapeutic oligonucleotides. alfachemic.com LPOS offers several potential advantages, including the absence of a solid support, which can circumvent issues of steric hindrance and loading capacity. alfachemic.com This can be particularly beneficial for the synthesis of complex structures.
Advancements in solution-phase methodologies are focused on developing soluble supports that allow for homogeneous reaction conditions while still enabling easy purification of the growing oligonucleotide chain. Furthermore, new purification techniques are being explored to address the challenges of separating the desired product from unreacted starting materials and side products in a solution-phase context.
The choice between solid-phase and solution-phase synthesis often depends on the specific application, the scale of production, and the complexity of the target nucleic acid. For the synthesis of highly modified or complex oligonucleotides, a careful evaluation of both approaches is necessary to determine the most efficient and effective strategy.
The following table provides a comparative overview of solid-phase and solution-phase synthesis for complex nucleic acid structures.
| Feature | Solid-Phase Synthesis (SPS) | Solution-Phase Synthesis (LPS) |
| Platform | Insoluble solid support (e.g., CPG, polystyrene). atdbio.comgilson.com | Soluble polymer support or no support. alfachemic.com |
| Advantages | High automation potential, easy purification of intermediates, use of excess reagents to drive reactions. biotage.co.jp | Potentially better for large-scale synthesis, avoids steric hindrance from the solid support, homogeneous reaction conditions. alfachemic.com |
| Challenges for Complex Structures | Decreased coupling efficiency for long chains, steric hindrance with multiple modifications. lubio.chsusupport.com | Difficult purification of products, potential for aggregation of long or modified chains. |
| Recent Advancements | Development of novel solid supports with improved properties, optimization of coupling and deprotection chemistries. | Design of novel soluble supports, development of new purification methods (e.g., precipitation, chromatography). |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
